molecular formula C18H13F2N5O3 B2661847 N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1007933-40-5

N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B2661847
CAS No.: 1007933-40-5
M. Wt: 385.331
InChI Key: BNWHLZJCKRBPCG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a useful research compound. Its molecular formula is C18H13F2N5O3 and its molecular weight is 385.331. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Tyrosinase

A study explored the inhibitory activity of a series of 1,2,4-triazole based compounds against mushroom tyrosinase. Among these, a compound closely related to the requested molecule exhibited significant inhibitory activity, suggesting potential applications in designing new drugs against melanogenesis (Mubashir Hassan et al., 2022).

Herbicidal Activity

Research into novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides demonstrated significant herbicidal activities against dicotyledonous weeds. This indicates the compound's framework might be useful in developing new herbicides (Daoxin Wu et al., 2011).

Antimicrobial Screening

A series of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives were synthesized and screened for antimicrobial activity. These compounds showed promise in antibacterial, antifungal, and anti-tuberculosis activity, highlighting the potential of such structures in antimicrobial drug development (B. MahyavanshiJyotindra et al., 2011).

Antibacterial Agents

Another study synthesized fluorine-substituted amino-1,2,4-triazines, which were evaluated as antibacterial agents. These compounds, including the structural framework of interest, exhibited interesting activity against various bacteria, underscoring their potential as templates for antibacterial drug development (Abdulrahman S. Alharbi & N. A. Alshammari, 2019).

Anticancer Applications

A study modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide for PI3Ks inhibition presented derivatives with remarkable anticancer effects and reduced toxicity. This highlights the compound's relevance in developing anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O3/c19-10-5-7-11(8-6-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-13-4-2-1-3-12(13)20/h1-8,15-16H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWHLZJCKRBPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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